Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate
Overview
Description
Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate is an organic compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol . This compound is primarily used in research applications and is known for its unique chemical structure, which includes an amino group, a chlorophenoxy group, and a phenyl-acetate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate typically involves the reaction of 2-amino-6-chlorophenol with 4-bromophenylacetic acid methyl ester under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 2-amino-6-chlorophenol attacks the bromine-substituted carbon of the phenylacetic acid methyl ester .
Industrial Production Methods
This would include the use of industrial reactors, optimized reaction times, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Phenolic derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate
- Methyl 2-[4-(2-amino-5-chlorophenoxy)phenyl]-acetate
Uniqueness
Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate is unique due to the specific positioning of the amino and chlorophenoxy groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14(18)9-10-5-7-11(8-6-10)20-15-12(16)3-2-4-13(15)17/h2-8H,9,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWDNQZDTPADBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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